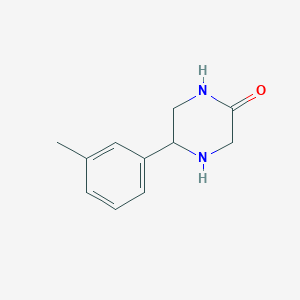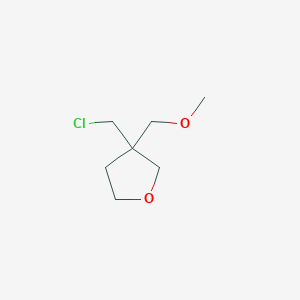
3-(Chloromethyl)-3-(methoxymethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound is characterized by the presence of chloromethyl and methoxymethyl substituents on the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)oxolane can be achieved through various synthetic routes. One common method involves the reaction of oxolane with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-(methoxymethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methoxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxolanes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methoxymethyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)oxolane depends on its reactivity with other molecules. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The methoxymethyl group can provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)oxolane: Lacks the methoxymethyl group, making it less sterically hindered.
3-(Methoxymethyl)oxolane: Lacks the chloromethyl group, reducing its electrophilicity.
3-(Bromomethyl)-3-(methoxymethyl)oxolane: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)oxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of electrophilicity and steric hindrance. This makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H13ClO2 |
|---|---|
分子量 |
164.63 g/mol |
IUPAC名 |
3-(chloromethyl)-3-(methoxymethyl)oxolane |
InChI |
InChI=1S/C7H13ClO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6H2,1H3 |
InChIキー |
BFXNFZRWINQKFD-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCOC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
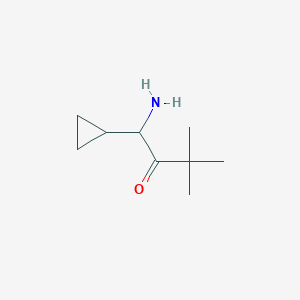
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
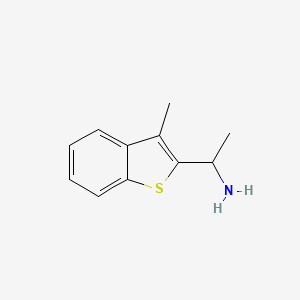

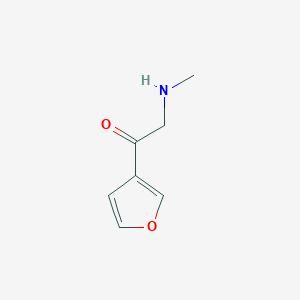
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
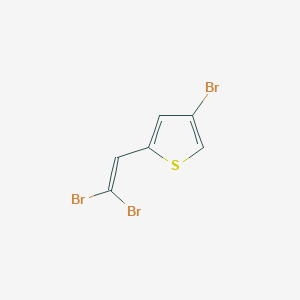
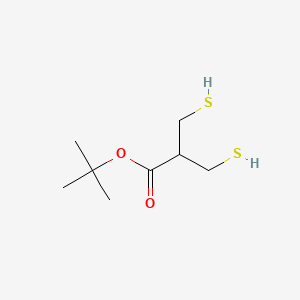
methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)

